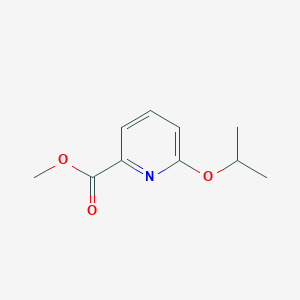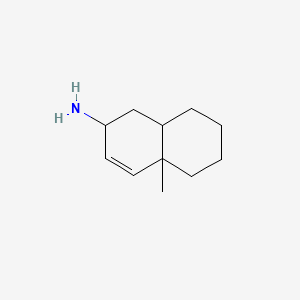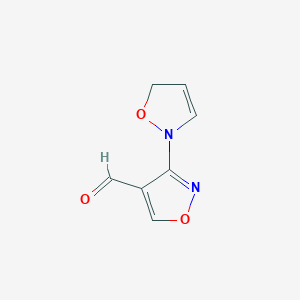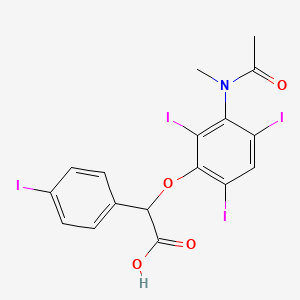
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is a complex organic compound characterized by the presence of multiple iodine atoms and an acetic acid moiety. This compound is notable for its high iodine content, which makes it particularly useful in various scientific and industrial applications, especially in the field of radiology as a contrast agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid typically involves multiple steps, starting with the iodination of phenolic compounds. The key steps include:
Acetylation: The acetylation of the amino group using acetic anhydride.
Coupling Reaction: The coupling of the iodinated phenolic compound with p-iodophenylacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled iodination and acetylation reactions.
Purification: Multiple purification steps, including recrystallization and chromatography, to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various deiodinated and substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid has a wide range of scientific research applications:
Radiology: Used as a contrast agent in X-ray imaging due to its high iodine content.
Chemistry: Utilized in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in imaging and diagnostic techniques.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid primarily involves its high iodine content, which enhances the contrast in imaging techniques. The iodine atoms absorb X-rays, making the compound highly visible in radiographic images. This property is utilized in various diagnostic procedures to improve the visibility of internal structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diatrizoate: Another iodine-containing contrast agent used in radiology.
Iodixanol: A non-ionic, water-soluble contrast agent.
Iohexol: A widely used contrast agent with similar applications.
Uniqueness
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]-2-(p-iodophenyl)acetic acid is unique due to its specific structure, which provides a high degree of iodine content and stability. This makes it particularly effective in producing high-contrast images in radiographic procedures compared to other similar compounds.
Propriétés
Numéro CAS |
23189-42-6 |
|---|---|
Formule moléculaire |
C17H13I4NO4 |
Poids moléculaire |
802.91 g/mol |
Nom IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C17H13I4NO4/c1-8(23)22(2)14-11(19)7-12(20)16(13(14)21)26-15(17(24)25)9-3-5-10(18)6-4-9/h3-7,15H,1-2H3,(H,24,25) |
Clé InChI |
VDEYIIIDWYRIDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






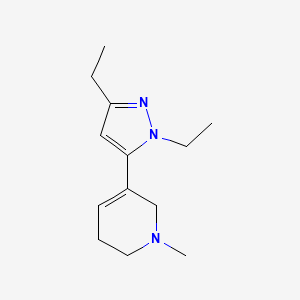
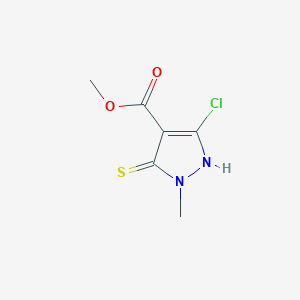
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
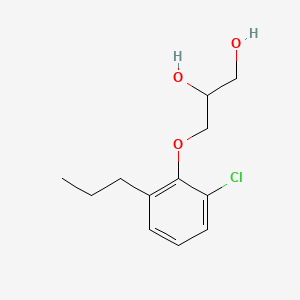
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
